molecular formula C18H19ClN4O3 B8757496 (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate CAS No. 1418307-17-1

(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B8757496
CAS No.: 1418307-17-1
M. Wt: 374.8 g/mol
InChI Key: FGJFNCMHEQQNJP-UHFFFAOYSA-N
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Chemical Reactions Analysis

(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyrazine moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.

    Biology: It is used in the study of biochemical pathways and interactions due to its structural properties.

    Medicine: As an intermediate in the synthesis of antineoplastic agents, it plays a crucial role in the development of cancer treatments.

    Industry: It is utilized in the production of various chemical products and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cancer cell growth and proliferation, making it valuable in antineoplastic therapy.

Comparison with Similar Compounds

(S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound, particularly its role in pharmaceutical synthesis and research.

Properties

CAS No.

1418307-17-1

Molecular Formula

C18H19ClN4O3

Molecular Weight

374.8 g/mol

IUPAC Name

benzyl 2-[(3-chloropyrazin-2-yl)methylcarbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H19ClN4O3/c19-16-14(20-8-9-21-16)11-22-17(24)15-7-4-10-23(15)18(25)26-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,15H,4,7,10-12H2,(H,22,24)

InChI Key

FGJFNCMHEQQNJP-UHFFFAOYSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC3=NC=CN=C3Cl

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC3=NC=CN=C3Cl

Origin of Product

United States

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